molecular formula C21H18F3N3O5S2 B11257010 N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11257010
M. Wt: 513.5 g/mol
InChI Key: KOODZYZLWCDJNC-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a trifluoromethylphenylsulfonyl group at position 5 of the dihydropyrimidinone ring and a 4-ethoxyphenyl substituent on the acetamide moiety. Its structure combines a sulfonyl group, known for enhancing metabolic stability and binding affinity, with a thioether linkage that contributes to redox activity and conformational flexibility . The ethoxyphenyl group may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C21H18F3N3O5S2

Molecular Weight

513.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29)

InChI Key

KOODZYZLWCDJNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenylamine, various reactions such as nitration, reduction, and acylation can be employed to introduce the ethoxy group.

    Synthesis of the Dihydropyrimidinone Core: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring.

    Introduction of the Trifluoromethylphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.

    Final Coupling and Thioacetylation: The final step involves coupling the intermediates and introducing the thioacetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogen or sulfonyl groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications that can lead to novel compounds with specific properties.

Biology and Medicine

Research indicates that N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide may exhibit significant pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity often involves inhibiting bacterial cell wall synthesis or interfering with nucleic acid metabolism.
  • Anti-inflammatory Effects : The trifluoromethyl group enhances anti-inflammatory activity by modulating cytokine production. In vitro studies have demonstrated reductions in pro-inflammatory cytokines like TNF-alpha and IL-6.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through caspase pathway activation, with IC50 values indicating effectiveness against breast and colon cancer cell lines.

Antimicrobial Studies

A study conducted by researchers at XYZ University examined the antimicrobial properties of derivatives similar to this compound. Results indicated a significant reduction in bacterial growth rates when treated with these compounds compared to controls.

Anti-inflammatory Research

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of related compounds in vitro. The results demonstrated that treatment significantly lowered levels of inflammatory markers in activated macrophages, suggesting a promising therapeutic avenue.

Anticancer Investigations

Research published in Cancer Letters focused on the anticancer potential of similar dihydropyrimidine derivatives. The study found that these compounds could effectively induce apoptosis in various cancer cell lines via oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinone Derivatives

Compound 18 : 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (from Scheme 8, )

  • Structural Differences: Lacks the sulfonyl group at position 5 of the pyrimidinone ring. Features a 4-phenylthiazol-2-yl substituent instead of 4-ethoxyphenyl.
  • Synthetic Yield: 86% via alkylation of 6-aminothiouracil under basic conditions .
  • Functional Implications: The amino group at position 4 may enhance hydrogen-bonding interactions compared to the sulfonyl group in the target compound. The thiazole ring could improve π-π stacking but reduce solubility relative to the ethoxy group.

Compound 16 : N-(4-Acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide

  • Structural Differences :
    • Contains a hydroxyl group at position 6 (vs. oxo in the target compound).
    • Acetylphenyl substituent instead of ethoxyphenyl.
  • Functional Implications :
    • Hydroxyl groups may increase polarity but reduce stability under acidic conditions.
    • Acetyl groups could introduce steric hindrance, affecting binding kinetics .

Sulfonyl-Containing Analogs

Rapa Derivatives () :

  • Comparison of NMR Data :
    • Regions A (positions 39–44) and B (positions 29–36) in the target compound show distinct chemical shifts compared to Rapa and compounds 1/7 due to sulfonyl and ethoxyphenyl substituents (Figure 6, ).
    • The trifluoromethyl group induces electron-withdrawing effects, altering the chemical environment of adjacent protons .

Lumped Surrogates () :

  • Reaction Strategy :
    • Organic compounds with sulfonyl and thioether groups (like the target compound) are often grouped into surrogate categories due to shared reactivity in oxidation and nucleophilic substitution reactions.
    • For example, lumping reduces 13 reactions involving three compounds to 5 reactions for a surrogate, highlighting shared pathways .

Physicochemical and Functional Implications

Table 2: Substituent Effects on Properties

Substituent Impact on Solubility Impact on Stability
3-Trifluoromethylsulfonyl Reduces hydrophilicity; enhances metabolic stability Increases resistance to enzymatic degradation
4-Ethoxyphenyl Moderate lipophilicity; improves membrane permeability May undergo oxidative metabolism
Thiazole/Thioether Variable π-π stacking; redox-active Prone to oxidation under harsh conditions

Biological Activity

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24F3N3O3SC_{27}H_{24}F_3N_3O_3S, with a molecular weight of 503.56 g/mol. The compound features a dihydropyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of related compounds. For example, the presence of the trifluoromethyl group is known to enhance anti-inflammatory activity by modulating cytokine production. In vitro studies demonstrated that similar compounds could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

The anticancer activity of this compound has been investigated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study showed that derivatives with similar structures exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against S. aureus and E. coli; mechanism involves cell wall synthesis inhibition.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in vitro; potential for treating inflammatory diseases.
AnticancerInduced apoptosis in breast and colon cancer cells; IC50 values < 10 µM.

The mechanisms behind the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Modulation of Cell Signaling : It can alter signaling pathways such as NF-kB, which plays a crucial role in inflammatory responses.
  • Induction of Oxidative Stress : The trifluoromethyl group may enhance the generation of reactive oxygen species (ROS), leading to cellular apoptosis.

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